molecular formula C21H25ClN2O4S B2938335 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 921914-97-8

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2938335
CAS No.: 921914-97-8
M. Wt: 436.95
InChI Key: KXAPEJHAUZSKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This compound is characterized by a propyl substituent at the 5-position of the oxazepine ring, a chloro group on the benzene ring, and a methylbenzenesulfonamide moiety. Structural determination of such compounds often employs X-ray crystallography using programs like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-5-10-24-17-12-16(8-9-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-11-15(22)7-6-14(19)2/h6-9,11-12,23H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAPEJHAUZSKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound is characterized by a unique structural framework that includes a benzo[b][1,4]oxazepine ring and a sulfonamide group. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmaceuticals.

The molecular formula of the compound is C22H25ClN2O4C_{22}H_{25}ClN_{2}O_{4} with a molecular weight of 416.9 g/mol. The presence of chlorine and various alkyl groups contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC22H25ClN2O4
Molecular Weight416.9 g/mol
CAS Number921525-60-2

Biological Activities

1. Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit viral replication by interfering with viral enzyme activity or host cell interactions.

2. Anti-inflammatory Activity
The sulfonamide moiety in this compound may confer anti-inflammatory properties. Compounds of this class have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

3. Anticancer Activity
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

4. Antioxidant Activity
Antioxidant properties have also been attributed to similar compounds, which can scavenge free radicals and reduce oxidative stress within biological systems.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets such as enzymes and receptors involved in disease processes.

Case Studies

Several case studies have explored the biological activities of structurally analogous compounds:

  • Antiviral Efficacy : A study on related benzoxazepine derivatives demonstrated significant inhibition of influenza virus replication in vitro.
  • Cancer Cell Line Studies : Research involving breast cancer cell lines showed that derivatives induced cell cycle arrest and apoptosis, suggesting potential as chemotherapeutic agents.
  • Inflammation Models : In animal models of inflammation, related compounds were effective in reducing paw edema and serum levels of inflammatory markers.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property Target Compound (Propyl) Ethyl-Substituted Analog
Substituent 5-propyl 5-ethyl
Molecular Formula C21H25ClN2O4S* C20H23ClN2O4S
Molecular Weight ~436.9 (estimated) 422.9
SMILES CCCN1C(=O)...† CCN1C(=O)...‡

*Estimated based on ethyl analog’s formula (C20H23ClN2O4S) with a propyl (C3H7) substitution.
†Full SMILES string unavailable; propyl group replaces ethyl in the analog’s structure.
‡Original SMILES: CCN1C(=O)C(C)(C)COc2cc(NS(=O)(=O)c3cc(Cl)ccc3C)ccc21 .

Implications of Substituent Variation

  • Bioactivity : Alkyl chain length often influences receptor binding affinity in sulfonamide derivatives. Longer chains may alter steric interactions or hydrophobic binding pockets, though experimental data are lacking .

Comparison with Other Sulfonamide Derivatives

While Methylclonazepam () shares a benzodiazepine core, it lacks the sulfonamide group and oxazepine ring, making it pharmacologically distinct. However, analytical methods like LC/MS (as used in marine natural product studies) could differentiate such compounds based on retention times and mass spectra .

Research Findings and Methodological Considerations

  • Lumping Strategy: Compounds with minor structural differences (e.g., ethyl vs. propyl) may be grouped in computational models to simplify reaction networks, assuming similar physicochemical behaviors .
  • Synthesis Challenges : The propyl analog’s synthesis likely follows routes similar to the ethyl derivative, with alkylation steps adjusted for chain length.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, given its complex heterocyclic core?

  • Methodological Answer : The synthesis requires careful selection of protecting groups and reaction conditions. For example, ethyl chloroformate and triethylamine in DCM (as in Scheme 1 of ) can activate intermediates for coupling. The propyl group at position 5 of the benzoxazepin ring may require alkylation under basic conditions, while sulfonamide formation demands precise stoichiometry of sulfonyl chloride and amine precursors. Impurities from incomplete cyclization or side reactions (e.g., over-alkylation) must be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H/13C NMR are critical. The sulfonamide proton typically appears as a singlet near δ 10–11 ppm, while the oxazepinone carbonyl resonates around δ 170–175 ppm in 13C NMR. X-ray crystallography (as used in ) can resolve ambiguities in stereochemistry or regioselectivity, particularly for the tetrahydrobenzooxazepin ring system .

Q. How can researchers assess the purity of this compound, especially for biological assays?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 70% methanol/water gradient) is recommended. Purity thresholds >98% are essential for reliable bioactivity data. Residual solvents (e.g., DCM, THF) should be quantified via GC-MS, adhering to ICH Q3C guidelines. notes that vendors like Sigma-Aldrich often omit analytical data, necessitating independent validation by researchers .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in target binding?

  • Methodological Answer : SAR studies require systematic modifications:

  • Core modifications : Replace the propyl group with bulkier alkyl chains to assess steric effects (e.g., isopentyl in ).
  • Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., CF3) on the benzene ring to modulate electronic properties.
  • Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase profiling) and molecular docking simulations to correlate structural changes with activity .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to model ligand-receptor interactions under physiological conditions (e.g., explicit water models). Validate with biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. emphasizes linking results to a theoretical framework (e.g., conformational selection vs. induced fit) .

Q. What are the challenges in designing in vivo studies for this compound, and how can they be addressed?

  • Methodological Answer : Key challenges include poor solubility and metabolic instability. Strategies:

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability.
  • Metabolic profiling : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify vulnerable sites (e.g., propyl group oxidation).
  • Pharmacokinetics : Radiolabel the compound (e.g., 14C at the chloro position) for tissue distribution studies .

Q. How can researchers leverage heterogeneous catalysis to improve the sustainability of synthesizing this compound?

  • Methodological Answer : Replace stoichiometric reagents (e.g., chlorosulfonic acid in ) with catalytic systems. For example, palladium-catalyzed C–N coupling could streamline sulfonamide formation. Membrane separation technologies (, RDF2050104) may reduce solvent waste. Life-cycle assessment (LCA) tools should quantify environmental impacts of alternative routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.